molecular formula C7H7NO3 B3162061 3-(Hydroxymethyl)picolinic acid CAS No. 875256-15-8

3-(Hydroxymethyl)picolinic acid

Cat. No.: B3162061
CAS No.: 875256-15-8
M. Wt: 153.14 g/mol
InChI Key: SKBJYRPOZXOUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring. It has a molecular weight of 153.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)picolinic acid typically involves the hydroxymethylation of picolinic acid. One common method is the reaction of picolinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)picolinic acid.

    Reduction: 3-Methylpicolinic acid.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)picolinic acid involves its ability to chelate metal ions. The hydroxymethyl group and the carboxylic acid group can coordinate with metal ions, forming stable complexes. This chelation can disrupt metal ion homeostasis in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, which lacks the hydroxymethyl group.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

3-(Hydroxymethyl)picolinic acid is unique due to the presence of the hydroxymethyl group, which enhances its ability to form stable metal ion complexes compared to picolinic acid. This makes it particularly useful in applications requiring strong metal ion chelation .

Properties

IUPAC Name

3-(hydroxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBJYRPOZXOUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Hydroxymethyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Hydroxymethyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.